c-Myc inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

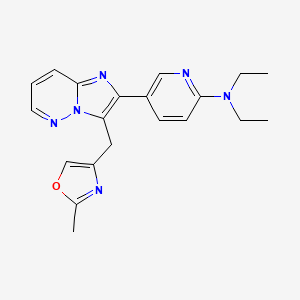

Properties

Molecular Formula |

C20H22N6O |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N,N-diethyl-5-[3-[(2-methyl-1,3-oxazol-4-yl)methyl]imidazo[1,2-b]pyridazin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H22N6O/c1-4-25(5-2)18-9-8-15(12-21-18)20-17(11-16-13-27-14(3)23-16)26-19(24-20)7-6-10-22-26/h6-10,12-13H,4-5,11H2,1-3H3 |

InChI Key |

RWZXRUDXLQSJJF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CC4=COC(=N4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of c-Myc Inhibitor Series 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a promising series of 2-iminobenzimidazole-based c-Myc inhibitors, herein referred to as the "c-Myc inhibitor 11" series. Deregulation of the c-Myc oncogene is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. The compounds discussed represent a significant step towards the development of effective c-Myc-targeted therapies. This document outlines the quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Biological Activity

The foundational structure of the this compound series is a 2-iminobenzimidazole scaffold. The anti-proliferative activity of these compounds has been evaluated against human multiple myeloma cell lines, RPMI-8226 and U266, which are known to have deregulated c-Myc expression. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of the 2-iminobenzimidazole derivatives is significantly influenced by the nature of the substituents at the N1 and N3 positions of the benzimidazole ring. The following table summarizes the quantitative data for a selection of compounds from this series, highlighting key SAR trends.

| Compound ID | N1-Substituent | N3-Substituent | RPMI-8226 IC50 (µM) | U266 IC50 (µM) |

| 5a | 4-isopropylbenzyl | 2-phenoxyethyl | >10 | >10 |

| 5b | 4-phenylbutyl | 2-phenoxyethyl | 0.85 | 0.97 |

| 5c | 4-fluorobenzyl | 2-phenoxyethyl | >10 | >10 |

| 5d | 4-chlorobenzyl | 2-phenoxyethyl | 0.96 | 0.89 |

Data compiled from "Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma".

Key SAR Insights:

-

N1-Substituent: The nature of the substituent at the N1 position is critical for activity. A simple benzyl group or one with a bulky isopropyl or an electron-withdrawing fluorine atom (compounds 5a and 5c ) leads to a significant loss of potency. However, the introduction of a 4-phenylbutyl group (5b ) or a 4-chlorobenzyl group (5d ) results in potent sub-micromolar activity against both cell lines. This suggests that a combination of steric bulk and electronic properties at this position is crucial for effective target engagement.

-

N3-Substituent: The 2-phenoxyethyl group at the N3 position appears to be a favorable moiety, as it is present in the most active compounds.

Mechanism of Action: Targeting the c-Myc/Max Interaction

The c-Myc transcription factor is a basic helix-loop-helix leucine zipper (bHLHZip) protein that must form a heterodimer with its partner, Max, to bind to DNA E-box sequences and regulate the transcription of target genes involved in cell proliferation, growth, and metabolism. The 2-iminobenzimidazole inhibitors are designed to interfere with this crucial protein-protein interaction. Molecular docking studies have suggested that these compounds bind to the interface of the c-Myc/Max heterodimer, thereby preventing its binding to DNA and subsequent transcriptional activation.

Experimental Protocols

Detailed methodologies for the key experiments used in the evaluation of the this compound series are provided below.

Cell Viability Assay

This assay determines the concentration-dependent effect of the inhibitors on the proliferation of multiple myeloma cells.

Materials:

-

RPMI-8226 and U266 multiple myeloma cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent

-

Microplate reader

Procedure:

-

Seed RPMI-8226 or U266 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells, resulting in final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plates for an additional 48-72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to assess the effect of the inhibitors on the protein levels of c-Myc and other relevant signaling molecules.

Materials:

-

RPMI-8226 and U266 cells

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the test compounds at specified concentrations for a designated time (e.g., 24 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of the c-Myc promoter in response to inhibitor treatment.

Materials:

-

HEK293T or a relevant multiple myeloma cell line

-

c-Myc promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the c-Myc promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of the test compounds.

-

Following a 24-48 hour incubation period, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase activity and measure the Renilla luciferase activity in the same sample.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of c-Myc transcriptional activity relative to the vehicle control.

Experimental Workflow

The evaluation of novel c-Myc inhibitors typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

An In-depth Technical Guide on the Target Binding and Kinetics of c-Myc Inhibitor L11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and mechanism of action of the natural c-Myc inhibitor, Ribosomal Protein L11 (RPL11). While the user's query specified "c-Myc inhibitor 11," extensive research has identified Ribosomal Protein L11 as the likely subject of interest, a crucial endogenous regulator of the c-Myc oncoprotein. This document summarizes the available data on its binding characteristics, the experimental protocols used for its study, and visual representations of the key signaling pathways involved.

Executive Summary

The c-Myc oncoprotein is a critical transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. Ribosomal Protein L11 (RPL11) has emerged as a key natural inhibitor of c-Myc, exerting its effects through a dual mechanism:

-

Direct Protein-Protein Interaction: RPL11 directly binds to the c-Myc protein, leading to the inhibition of its transcriptional activity.

-

mRNA Degradation: In concert with Ribosomal Protein L5 (RPL5), RPL11 can target c-Myc mRNA for degradation, thereby reducing the overall levels of the c-Myc protein.

This guide delves into the specifics of these interactions, providing the scientific community with a detailed resource on the inhibitory mechanisms of RPL11 against c-Myc.

Target Binding and Affinity

The direct interaction between RPL11 and c-Myc is a critical aspect of its inhibitory function. While quantitative kinetic data from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively available in the public domain, qualitative and semi-quantitative data from co-immunoprecipitation and chromatin immunoprecipitation assays have firmly established this interaction.

Table 1: Summary of RPL11 and c-Myc Binding Characteristics

| Parameter | Description | Experimental Evidence | Citation |

| Binding Partner | c-Myc oncoprotein | Co-immunoprecipitation | [1][2] |

| RPL11 Binding Domain on c-Myc | Myc Box II (MB II) within the N-terminal transactivation domain | Co-immunoprecipitation with c-Myc deletion mutants | [1][2] |

| Effect of Binding | Inhibition of c-Myc transcriptional activity | Luciferase reporter assays, real-time PCR of c-Myc target genes | [3] |

| Mechanism of Inhibition | Prevents the recruitment of the coactivator TRRAP to c-Myc target gene promoters | Chromatin Immunoprecipitation (ChIP) assays | [3][4] |

Signaling Pathways

RPL11 inhibits c-Myc through two distinct and important pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of c-Myc Transcriptional Activity

RPL11 directly binds to the Myc Box II (MB II) domain of the c-Myc protein. This region is crucial for the recruitment of coactivators, such as the Transformation/Transcription Domain-Associated Protein (TRRAP). By binding to MB II, RPL11 sterically hinders the association of TRRAP with c-Myc, thereby preventing the subsequent histone acetylation and transcriptional activation of c-Myc target genes.[3][4] This leads to a downstream suppression of cellular proliferation.

Figure 1. RPL11-mediated inhibition of c-Myc transcriptional activity.

Regulation of c-Myc mRNA Stability

In addition to direct protein inhibition, RPL11, in cooperation with RPL5, can regulate the stability of c-Myc mRNA.[5][6] This mechanism involves the recruitment of the RNA-induced silencing complex (RISC) to the 3' untranslated region (3' UTR) of c-Myc mRNA, leading to its degradation. This provides an additional layer of control over c-Myc protein levels.

Figure 2. Cooperative inhibition of c-Myc via mRNA degradation by RPL11 and RPL5.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between RPL11 and c-Myc.

Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interaction

This protocol is designed to demonstrate the in vivo interaction between RPL11 and c-Myc.

Objective: To determine if RPL11 and c-Myc physically associate within a cell.

Materials:

-

Cell lines expressing endogenous or tagged RPL11 and c-Myc (e.g., H1299, U2OS).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: Anti-c-Myc antibody (for IP), Anti-RPL11 antibody (for IP and Western blot), appropriate isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-c-Myc antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-RPL11 antibody to detect the co-immunoprecipitated RPL11.

-

A band corresponding to the molecular weight of RPL11 in the anti-c-Myc IP lane (but not in the control IgG lane) indicates an interaction.

-

Figure 3. Workflow for Co-immunoprecipitation of c-Myc and RPL11.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if RPL11 is present at the promoter regions of c-Myc target genes, thereby inhibiting TRRAP recruitment.

Objective: To investigate the co-occupancy of RPL11 and c-Myc on the promoters of c-Myc target genes.

Materials:

-

Cell line of interest.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibodies: Anti-c-Myc, Anti-RPL11, Anti-TRRAP, control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR targeting the promoter regions of c-Myc target genes (e.g., Nucleolin, E2F2) and a negative control region.

-

qPCR instrument and reagents.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with specific antibodies (anti-c-Myc, anti-RPL11, anti-TRRAP, or IgG) overnight.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific to the promoter regions of c-Myc target genes.

-

Analyze the amount of immunoprecipitated DNA relative to the input chromatin. An enrichment of a specific promoter sequence in the anti-RPL11 and anti-c-Myc samples compared to the IgG control indicates their presence at that location.

-

Conclusion

Ribosomal Protein L11 is a significant endogenous inhibitor of the c-Myc oncoprotein, employing a multifaceted approach to downregulate its activity and expression. Through direct binding to the c-Myc protein and by promoting the degradation of its mRNA, RPL11 serves as a critical checkpoint in the regulation of cell growth and proliferation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in oncology and drug development who are focused on targeting the c-Myc pathway. Further quantitative biophysical studies will be invaluable in elucidating the precise kinetics of the RPL11-c-Myc interaction and may provide a blueprint for the design of novel small-molecule inhibitors that mimic its mechanism of action.

References

- 1. tesisenred.net [tesisenred.net]

- 2. embopress.org [embopress.org]

- 3. Inhibition of c-Myc activity by ribosomal protein L11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal Protein L11 Associates with c-Myc at 5 S rRNA and tRNA Genes and Regulates Their Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosomal Proteins L5 and L11 Cooperatively Inactivate c-Myc via RNA-induced Silencing Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosomal proteins L5 and L11 co-operatively inactivate c-Myc via RNA-induced silencing complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Compound 11e

An important clarification regarding the nomenclature of the compound of interest: Initial searches for a "Compound 67e" did not yield specific results. However, the provided search results contain detailed information on a series of potent anti-cancer compounds, including a particularly active one designated as compound 11e . Given the detailed experimental data available for this compound, this technical guide will focus on the in vitro characterization of compound 11e , a novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivative, as a representative example.

This technical guide provides a comprehensive overview of the in vitro characterization of compound 11e, a promising anti-cancer agent. The document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The anti-proliferative activity of compound 11e and its analogs was evaluated against a panel of human cancer cell lines and a normal human cell line. The 50% inhibitory concentration (IC50) values were determined using an MTT assay after 48 hours of treatment.

Table 1: Anti-proliferative Activity (IC50) of Selected Quinolin-2(1H)-one Derivatives

| Compound | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung Carcinoma) | COLO 205 (Colon Adenocarcinoma) | Detroit 551 (Normal Human Fibroblast) |

| 7e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 8e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 9b | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 9c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 9e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 10c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 10e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 11c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |

| 11e | 14 - 40 nM | 14 - 40 nM | 14 - 40 nM | 14 - 40 nM | > 50 µM |

Data extracted from a study on novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize compound 11e are provided below.

Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Seeding: Cancer cells (HL-60, Hep3B, H460, and COLO 205) and normal cells (Detroit 551) were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Detection

Apoptosis was assessed using Hoechst 33258 staining and Annexin V-FITC/PI double staining.[1][2]

-

Hoechst 33258 Staining:

-

Treated and untreated cells were fixed and stained with Hoechst 33258 dye.

-

Nuclear morphology was observed under a fluorescence microscope to identify apoptotic cells, which are characterized by condensed or fragmented nuclei.

-

-

Annexin V-FITC/PI Staining:

-

Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

-

Microtubule Polymerization Assay

The effect of compound 11e on microtubule assembly was evaluated by fluorescence microscopy.[1][2]

-

Cell Treatment: Cells were treated with compound 11e.

-

Immunofluorescence Staining: The cells were fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The microtubule network was visualized using a fluorescence microscope to observe any disruptions in the microtubule structure.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of compound 11e on the cell cycle distribution.[1][2]

-

Cell Treatment and Fixation: Cells were treated with the compound and then harvested and fixed in ethanol.

-

Staining: The fixed cells were treated with RNase and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blotting

The effect of compound 11e on the expression of apoptosis-related proteins was analyzed by Western blotting.[1][2]

-

Protein Extraction: Total protein was extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies against specific proteins (e.g., active caspase-3, -8, -9, procaspase-3, -8, -9, PARP, Bid, Bcl-xL, and Bcl-2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Compound 11e-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which compound 11e induces apoptosis in cancer cells. Mechanistic studies indicate that compound 11e induces apoptosis via both the intrinsic and extrinsic signaling pathways.[1][2]

Caption: Proposed apoptotic signaling pathway of Compound 11e.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for the in vitro characterization of novel anti-cancer compounds like compound 11e.

Caption: General experimental workflow for in vitro characterization.

References

- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the c-Myc Inhibitor 10058-F4 and its Impact on Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging target for small molecule inhibition.[1] This guide focuses on 10058-F4, a first-in-class small molecule inhibitor that directly targets the interaction between c-Myc and its obligate binding partner, Max. By preventing this crucial protein-protein interaction, 10058-F4 effectively abrogates the transcriptional activity of c-Myc, leading to cell cycle arrest, apoptosis, and a reduction in tumorigenicity in various cancer models. This document provides a comprehensive overview of the mechanism of action of 10058-F4, its effects on key oncogenic signaling pathways, a compilation of its activity in various cancer cell lines, and detailed experimental protocols for its study.

Introduction to c-Myc and its Role in Oncogenesis

c-Myc is a pleiotropic transcription factor that plays a central role in regulating a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[2] It functions as a heterodimer with Max to bind to specific DNA sequences known as E-boxes in the promoter regions of its target genes, thereby activating their transcription.[3] In normal cells, c-Myc expression is tightly regulated; however, in a wide range of human cancers, its expression or activity is constitutively elevated due to gene amplification, chromosomal translocation, or mutations in upstream signaling pathways.[1] This aberrant c-Myc activity drives uncontrolled cell proliferation and contributes to the malignant phenotype. The critical dependence of many tumors on sustained c-Myc activity, a phenomenon known as "Myc addiction," makes it an attractive target for cancer therapy.

10058-F4: A Direct Inhibitor of the c-Myc-Max Interaction

10058-F4 was identified through in silico screening as a small molecule that could disrupt the c-Myc-Max heterodimerization. It specifically targets the bHLH-Zip domain of c-Myc, preventing its association with Max. This inhibition is crucial because the c-Myc-Max heterodimer is the functional unit that binds to DNA and activates transcription. By disrupting this interaction, 10058-F4 effectively inhibits the transactivation of c-Myc target genes.

Mechanism of Action of 10058-F4

The primary mechanism of action of 10058-F4 is the direct inhibition of the c-Myc-Max protein-protein interaction. This leads to a cascade of downstream effects that counter the oncogenic functions of c-Myc.

Mechanism of 10058-F4 Action

Quantitative Data on the Efficacy of 10058-F4

The anti-proliferative activity of 10058-F4 has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy across different tumor types.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Promyelocytic Leukemia | 49.0 | [3] |

| MycCaP | Prostate Cancer | >100 (low potency) | [3] |

| D341 | Medulloblastoma | 1.55 (for a similar class) | [4] |

| HT-29 | Colon Cancer | 2.48 (for a similar class) | [5] |

Note: Data for directly related compounds with similar mechanisms are included to provide a broader context of efficacy.

Impact on Oncogenic Signaling Pathways

By inhibiting c-Myc, 10058-F4 modulates several downstream signaling pathways that are critical for tumor growth and survival.

Cell Cycle Progression

c-Myc is a key regulator of the cell cycle, promoting the transition from G1 to S phase by upregulating the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs). Inhibition of c-Myc by 10058-F4 leads to a decrease in the expression of these cell cycle regulators, resulting in G1 cell cycle arrest.

Effect of 10058-F4 on Cell Cycle

Apoptosis

c-Myc has a dual role in apoptosis. While it can promote apoptosis under certain conditions, in many cancer cells, its pro-proliferative signals are dominant. Inhibition of c-Myc can tip the balance towards apoptosis. 10058-F4 has been shown to induce caspase-3-dependent apoptosis.

Cellular Metabolism

c-Myc plays a significant role in reprogramming cellular metabolism to support rapid proliferation, a phenomenon known as the Warburg effect. It upregulates genes involved in glycolysis and glutaminolysis. Inhibition of c-Myc can lead to a metabolic crisis in cancer cells, characterized by ATP depletion.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of c-Myc inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of 10058-F4 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for c-Myc Target Gene Expression

This technique is used to detect changes in protein levels of c-Myc and its downstream targets.

-

Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

Co-IP is used to verify the disruption of the c-Myc-Max interaction.

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against c-Myc or Max overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (Max or c-Myc, respectively) by Western blotting.

Experimental Workflow

Conclusion

10058-F4 serves as a crucial tool for studying the biological consequences of c-Myc inhibition and as a lead compound for the development of more potent and specific c-Myc inhibitors. Its ability to disrupt the c-Myc-Max interaction provides a direct mechanism to counteract the oncogenic effects of c-Myc. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of targeting this "undruggable" oncoprotein. While 10058-F4 itself has limitations in terms of potency and bioavailability, it has paved the way for the discovery of next-generation c-Myc inhibitors with improved pharmacological properties.

References

- 1. C-Myc (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. embopress.org [embopress.org]

- 3. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Myc | DC Chemicals [dcchemicals.com]

- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

An In-depth Technical Guide to the Early-Stage Research of the c-Myc Inhibitor F1021-0686

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of the novel c-Myc inhibitor, F1021-0686. The c-Myc oncoprotein is a critical transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention. However, its intrinsically disordered nature has posed significant challenges for drug discovery. F1021-0686 was identified through an innovative approach targeting "hot spot" residues at the c-Myc/Max interaction interface, leading to a potent inhibitor of c-Myc's oncogenic activity.

Quantitative Data Summary

The in vitro efficacy of F1021-0686 was evaluated across various c-Myc-expressing cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.209 ± 0.094 |

| MOLM-13 | Acute Myeloid Leukemia | 3.21 ± 0.75 |

| HT-29 | Colorectal Cancer | 2.48 ± 0.41 |

Mechanism of Action: Inhibition of c-Myc Transcriptional Activity

F1021-0686 exerts its anticancer effects by functionally repressing the transcriptional activity of c-Myc. This was demonstrated by assessing the mRNA and protein expression levels of known c-Myc target genes. Treatment with F1021-0686 led to a significant dose-dependent decrease in the expression of c-Myc target genes essential for cell growth and proliferation, including CAD, ODC1, NOP58, and NOP56.

Signaling Pathway Diagram

Caption: c-Myc/Max heterodimerization and subsequent target gene activation, inhibited by F1021-0686.

Experimental Protocols

This section details the key experimental methodologies used in the early-stage evaluation of F1021-0686.

In Silico Alanine Scanning Mutagenesis

This computational method was employed to identify critical "hot spot" residues at the c-Myc/Max protein-protein interaction interface. These hot spots are energetically crucial for the stability of the heterodimer.

Methodology:

-

A molecular dynamics simulation of the c-Myc/Max complex is performed to generate a conformational ensemble.

-

The binding free energy of the c-Myc/Max interface residues is calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

-

Each residue at the interface is computationally mutated to alanine, and the change in binding free energy (ΔΔG) is calculated.

-

Residues with a significant increase in ΔΔG upon mutation are identified as "hot spots," indicating their critical role in the interaction.

-

These identified hot spots are then used as targets for virtual screening of small molecule inhibitors.

Experimental Workflow: In Silico Hot Spot Identification

Caption: Computational workflow for identifying c-Myc/Max interaction hot spots for targeted drug discovery.

Fluorescence Polarization Assay

This biophysical assay was used to confirm the direct binding of the identified hit compounds to the c-Myc protein.

Methodology:

-

Reagents:

-

Recombinant c-Myc protein (bHLH-LZ domain).

-

Fluorescently labeled probe that binds to c-Myc.

-

Test compounds (e.g., F1021-0686) at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the fluorescent probe and c-Myc protein are incubated together, resulting in a high fluorescence polarization signal.

-

Increasing concentrations of the test compound are added to the mixture.

-

If the test compound binds to c-Myc, it displaces the fluorescent probe, causing a decrease in the fluorescence polarization signal.

-

The change in polarization is measured using a microplate reader equipped with polarizing filters.

-

The data is used to determine the binding affinity (e.g., IC50 or Kd) of the compound for c-Myc.

-

Cell Viability (MTT) Assay

The cytotoxic effects of F1021-0686 on c-Myc-expressing cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture:

-

Cancer cell lines (e.g., HL-60, MOLM-13, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of F1021-0686 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

PrimePCR™ Array for c-Myc Target Gene Expression

To confirm that F1021-0686 inhibits the transcriptional activity of c-Myc, the expression of known c-Myc target genes was analyzed using a PrimePCR™ array.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Cancer cells are treated with F1021-0686 at various concentrations for a defined time.

-

Total RNA is extracted from the treated and control cells using a standard RNA isolation kit.

-

-

cDNA Synthesis:

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

The cDNA is used as a template for qPCR using a PrimePCR™ array plate pre-loaded with validated primer pairs for a panel of c-Myc target genes (e.g., CAD, ODC1, NOP58, NOP56) and housekeeping genes for normalization.

-

The qPCR is performed on a real-time PCR instrument.

-

-

Data Analysis:

-

The relative expression of each target gene is calculated using the ΔΔCt method, normalizing to the expression of housekeeping genes in the treated samples relative to the untreated controls.

-

A significant decrease in the expression of c-Myc target genes in the presence of F1021-0686 indicates functional inhibition of c-Myc.

-

This technical guide provides a summary of the foundational preclinical research on the novel c-Myc inhibitor F1021-0686. The data presented herein demonstrates its potential as a promising candidate for further development in the treatment of c-Myc-driven cancers. The detailed methodologies offer a framework for the replication and expansion of these pivotal early-stage studies.

Preclinical Evaluation of Compound 67e: A Technical Whitepaper

This document provides a comprehensive overview of the preclinical data for Compound 67e, a novel investigational agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on a series of in vitro and in vivo studies designed to elucidate the compound's pharmacological, pharmacokinetic, and toxicological profile.

Introduction

Compound 67e is a synthetic small molecule designed as a potent and selective inhibitor of a key signaling pathway implicated in tumorigenesis. This whitepaper summarizes the critical preclinical findings that form the basis for its continued development as a potential therapeutic agent.

Mechanism of Action

Compound 67e is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. The compound demonstrates high affinity for the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K).

In Vitro Efficacy

The anti-proliferative activity of Compound 67e was assessed across a panel of human cancer cell lines. The compound demonstrated potent cytotoxic effects, particularly in cell lines with known PIK3CA mutations.

Table 1: In Vitro Cytotoxicity of Compound 67e

| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |

| MCF-7 | Breast | Mutant | 15.2 |

| BT-474 | Breast | Mutant | 25.8 |

| MDA-MB-231 | Breast | Wild-Type | 150.4 |

| A549 | Lung | Wild-Type | 210.1 |

| HCT116 | Colon | Mutant | 18.9 |

| SW480 | Colon | Wild-Type | 185.6 |

In Vivo Efficacy

The anti-tumor activity of Compound 67e was evaluated in a xenograft mouse model using the MCF-7 breast cancer cell line.

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 0 |

| Compound 67e | 25 | Daily | 45 |

| Compound 67e | 50 | Daily | 78 |

digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#4285F4"];A[label="Implantation of\nMCF-7 cells into\nnude mice", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Tumor growth to\n~100-150 mm³", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Randomization into\ntreatment groups", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Daily administration of\nCompound 67e or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Tumor volume and body\nweight measurement\n(twice weekly)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="End of study\n(Day 21)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Tumor excision\nand analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

<b>Figure2: Experimental workflow for the in vivo xenograft study. Pharmacokinetics

The pharmacokinetic profile of Compound 67e was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 3: Pharmacokinetic Parameters of Compound 67e in Rats

Parameter IV (1 mg/kg) PO (10 mg/kg) Cmax (ng/mL) 580 250 Tmax (h) 0.1 1.5 AUC (0-inf) (ng*h/mL) 1250 2800 Half-life (t1/2) (h) 2.5 4.1 Bioavailability (%) - 45 Toxicology

Preliminary toxicology studies were conducted in rats to assess the safety profile of Compound 67e.

Table 4: Summary of 14-Day Repeat-Dose Toxicology in Rats

Dose (mg/kg/day) Key Findings NOAEL (mg/kg/day) 10 No adverse effects observed 10 30 Mild elevation in liver enzymes - 100 Moderate hepatotoxicity, slight weight loss - Experimental Protocols

7.1. In Vitro Cytotoxicity Assay Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of Compound 67e for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.

7.2. Xenograft Mouse Model Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. Compound 67e was administered daily by oral gavage. Tumor volumes were measured twice weekly with calipers.

7.3. Pharmacokinetic Study Male Sprague-Dawley rats were administered a single dose of Compound 67e either intravenously or orally. Blood samples were collected at various time points and plasma concentrations of the compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

7.4. Repeat-Dose Toxicology Sprague-Dawley rats were administered Compound 67e daily for 14 days at three different dose levels. Clinical observations, body weight, and food consumption were monitored. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy was performed.

Conclusion

The preclinical data for Compound 67e demonstrate a promising anti-cancer profile. The compound exhibits potent in vitro and in vivo efficacy in tumor models with a relevant genetic background. The pharmacokinetic profile is favorable for oral administration, and the preliminary safety assessment has identified a No-Observed-Adverse-Effect Level (NOAEL). These findings support the continued investigation of Compound 67e as a potential clinical candidate for the treatment of cancers with PIK3CA mutations.

An In-depth Technical Guide to Identifying Novel c-Myc Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a pleiotropic transcription factor that is deregulated in over 50% of human cancers, making it a prime target for therapeutic intervention.[1] As a master regulator of gene expression, c-Myc orchestrates a wide array of cellular processes including proliferation, growth, and metabolism. Its function is intricately modulated by a dynamic network of protein-protein interactions. Identifying novel c-Myc interactors is paramount to unraveling its complex biology and discovering new avenues for targeted drug development. This guide provides a comprehensive overview of cutting-edge techniques to discover and validate novel c-Myc protein interactions, complete with detailed experimental protocols and data interpretation strategies.

Experimental Strategies for Discovering c-Myc Interactors

A variety of powerful techniques can be employed to elucidate the c-Myc interactome. These methods can be broadly categorized into proximity-based labeling, co-immunoprecipitation-based approaches, and RNA-centric methods.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying physiologically relevant protein interactions, including transient and weak associations, within a cellular context.[2] The method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (c-Myc). When expressed in cells and supplemented with biotin, the BirA-c-Myc fusion protein biotinylates proximal proteins, which can then be captured and identified by mass spectrometry.

The general workflow for a c-Myc BioID experiment involves the generation of a stable cell line expressing the BirA*-c-Myc fusion protein, biotin labeling, cell lysis, streptavidin affinity purification of biotinylated proteins, and subsequent identification by mass spectrometry.

BioID Experimental Workflow

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-immunoprecipitation (Co-IP) is a classical and widely used technique to isolate a protein of interest and its interacting partners from a cell lysate.[3] When coupled with mass spectrometry, Co-IP-MS can identify the components of protein complexes.

The workflow for a c-Myc Co-IP-MS experiment involves cell lysis under non-denaturing conditions, incubation of the lysate with an antibody specific to c-Myc, capture of the antibody-protein complexes with protein A/G beads, elution of the bound proteins, and identification by mass spectrometry.

Co-IP-MS Experimental Workflow

Tandem Affinity Purification (TAP)-MS

Tandem Affinity Purification (TAP) is a two-step affinity purification method that significantly reduces the background of non-specifically bound proteins, leading to the isolation of highly purified protein complexes.[4]

In a c-Myc TAP-MS experiment, c-Myc is fused to a TAP tag, which typically consists of two different affinity tags separated by a protease cleavage site. The fusion protein and its interacting partners are sequentially purified using the two affinity tags, and the final eluate is analyzed by mass spectrometry.

TAP-MS Experimental Workflow

Hybridization Purification of RNA-Protein Complexes (HyPR-MS)

HyPR-MS is a technique designed to identify proteins that interact with a specific RNA molecule in vivo.[1][5] This method is particularly useful for studying the interactions of c-Myc with RNA-binding proteins that may regulate its expression or function.

The HyPR-MS workflow involves in vivo crosslinking of RNA-protein complexes, cell lysis, hybridization of the target RNA (c-Myc mRNA) with biotinylated antisense oligonucleotides, capture of the complexes on streptavidin beads, and identification of the associated proteins by mass spectrometry.

HyPR-MS Experimental Workflow

Validation of Novel c-Myc Interactions

Once putative interactors have been identified, it is crucial to validate these interactions using orthogonal methods.

Proximity Ligation Assay (PLA)

The proximity ligation assay (PLA) is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.[6] PLA provides spatial information about the interaction and can detect weak or transient interactions.

Biolayer Interferometry (BLI)

Biolayer interferometry (BLI) is a label-free, real-time optical biosensing technique used to measure biomolecular interactions.[7][8] BLI can be used to determine the binding kinetics (association and dissociation rates) and affinity of a purified c-Myc protein with a potential interacting partner.

Quantitative Data from c-Myc Interactome Studies

Several large-scale proteomic studies have been conducted to identify novel c-Myc interacting proteins. The following tables summarize some of the high-confidence interactors identified in these studies.

Table 1: Novel c-Myc Interactors Identified by BioID

| Protein | Description | Fold Change (c-Myc/Control) | p-value | Reference |

| CHD8 | Chromodomain Helicase DNA Binding Protein 8 | >2 | <0.01 | [2] |

| WDR5 | WD Repeat Domain 5 | >2 | <0.01 | [2] |

| TRRAP | Transformation/Transcription Domain-Associated Protein | >2 | <0.01 | [2] |

| KAT5 | K(lysine) Acetyltransferase 5 | >2 | <0.01 | [2] |

| BRD4 | Bromodomain Containing 4 | >2 | <0.01 | [2] |

Table 2: Novel c-Myc Interactors Identified by TAP-MS

| Protein | Description | Spectral Counts (c-Myc) | Spectral Counts (Control) | Reference |

| RUVBL1 | RuvB Like AAA ATPase 1 | High | Low | [9] |

| RUVBL2 | RuvB Like AAA ATPase 2 | High | Low | [9] |

| INO80 | INO80 Complex Subunit | High | Low | [9] |

| TIP48 | TBP-interacting protein 48 | High | Low | [9] |

| TIP49 | TBP-interacting protein 49 | High | Low | [9] |

Table 3: Novel c-Myc mRNA Interactors Identified by HyPR-MS

| Protein | Description | Fold Enrichment | p-value | Reference |

| HNRNPU | Heterogeneous Nuclear Ribonucleoprotein U | >2 | <0.05 | [10] |

| IGF2BP1 | Insulin-Like Growth Factor 2 MRNA Binding Protein 1 | >2 | <0.05 | [10] |

| YBX1 | Y Box Binding Protein 1 | >2 | <0.05 | [10] |

| EIF4A3 | Eukaryotic Initiation Factor 4A3 | >2 | <0.05 | [10] |

| PABPC1 | Poly(A) Binding Protein Cytoplasmic 1 | >2 | <0.05 | [10] |

Signaling Pathways of Novel c-Myc Interactors

The identification of novel c-Myc interactors provides insights into new signaling pathways and cellular processes regulated by c-Myc.

c-Myc, WDR5, and Histone Methylation

The interaction between c-Myc and WDR5, a core component of the MLL/SET1 histone methyltransferase complexes, links c-Myc to the regulation of histone H3 lysine 4 (H3K4) methylation.[11][12] This interaction is crucial for the recruitment of the MLL complex to c-Myc target genes, leading to H3K4 trimethylation and transcriptional activation.

c-Myc-WDR5 Signaling Pathway

c-Myc, TRRAP, and Histone Acetylation

c-Myc interacts with TRRAP, a scaffold protein that is a component of several histone acetyltransferase (HAT) complexes, including the GCN5/PCAF and TIP60 complexes.[1][13] This interaction is essential for the recruitment of HATs to c-Myc target genes, leading to histone acetylation and transcriptional activation.

c-Myc-TRRAP Signaling Pathway

c-Myc, CHD8, and Wnt/β-catenin Signaling

The interaction between c-Myc and CHD8, a chromodomain helicase DNA-binding protein, has been implicated in the regulation of the Wnt/β-catenin signaling pathway.[14][15][16] CHD8 can interact with β-catenin and repress the transcription of Wnt target genes. The interplay between c-Myc and CHD8 in this context is an active area of research.

c-Myc, CHD8, and Wnt Signaling

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for some of the key experimental techniques discussed in this guide.

Protocol 1: c-Myc BioID

1. Vector Construction:

-

Subclone the human c-Myc cDNA into a mammalian expression vector containing an N-terminal myc-tag and the BirA* enzyme (e.g., pcDNA3.1 mycBioID).

-

Verify the correct in-frame fusion by Sanger sequencing.

2. Stable Cell Line Generation:

-

Transfect HEK293 or other suitable cells with the c-Myc-BirA* expression vector using a standard transfection reagent.

-

48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418 for pcDNA3.1).

-

Culture the cells in selection media for 2-3 weeks, replacing the media every 3-4 days.

-

Isolate and expand individual resistant colonies.

-

Screen the clones for c-Myc-BirA* expression by Western blotting using an anti-myc antibody.

3. Biotin Labeling and Cell Lysis:

-

Plate the stable cell line and a control cell line (expressing BirA* alone) to 70-80% confluency.

-

Induce expression of the fusion protein if using an inducible system.

-

Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours.

-

Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

4. Streptavidin Affinity Purification:

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation.

-

Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Tryptic Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer containing trypsin.

-

Incubate overnight at 37°C to digest the proteins.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by LC-MS/MS.

Protocol 2: c-Myc Co-Immunoprecipitation

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors on ice for 30 minutes.

-

Clarify the lysate by centrifugation.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-c-Myc antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours.

3. Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against the putative interacting protein and c-Myc.

Conclusion

The study of the c-Myc interactome is a rapidly evolving field with the potential to uncover novel aspects of c-Myc biology and identify new therapeutic targets. The combination of advanced discovery techniques like BioID and TAP-MS with robust validation methods such as PLA and BLI provides a powerful platform for a comprehensive understanding of the c-Myc protein network. The detailed protocols and data provided in this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the multifaceted world of c-Myc protein interactions.

References

- 1. TRRAP and GCN5 are used by c-Myc to activate RNA polymerase III transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioID identifies novel c-MYC interacting partners in cultured cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myc and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatin Remodeler CHD8 in Autism and Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Essential Cofactor TRRAP Recruits the Histone Acetyltransferase hGCN5 to c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone H3 Recogntion and Presentation by the WDR5 Module of the MLL1 Complex (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive in vivo identification of the c-Myc mRNA protein interactome using HyPR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCI - Hijacking a key chromatin modulator creates epigenetic vulnerability for MYC-driven cancer [jci.org]

- 14. Reactome | CHD8 binds beta-catenin to negatively regulate WNT-dependent gene expression [reactome.org]

- 15. Comprehensive in vivo identification of the c-Myc mRNA protein interactome using HyPR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Mechanisms of CHD8 in Neurodevelopment and Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of c-Myc Inhibitor 10058-F4 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the c-Myc inhibitor 10058-F4 in preclinical xenograft models. This document includes its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data from published research.

Introduction

The c-Myc oncogene is a critical transcription factor that is frequently deregulated in a wide range of human cancers.[1][2] It plays a pivotal role in orchestrating cell proliferation, growth, metabolism, and apoptosis.[2][3] The functional activity of c-Myc is dependent on its heterodimerization with its partner protein, Max.[4][5] The small molecule inhibitor, 10058-F4, has been identified as a disruptor of this c-Myc-Max interaction, thereby preventing the transactivation of c-Myc target genes and exhibiting anti-cancer properties.[6][7][8]

Mechanism of Action

10058-F4 is a cell-permeable thioxothiazolidinone that specifically binds to the c-Myc protein, inducing a conformational change that hinders its dimerization with Max.[9][10] This disruption of the c-Myc-Max heterodimer is crucial as this complex is responsible for binding to E-box sequences in the promoter regions of target genes, leading to their transcriptional activation.[1][5] By inhibiting this interaction, 10058-F4 effectively downregulates the expression of c-Myc target genes involved in cell cycle progression and survival.[6][7] In vitro studies have demonstrated that 10058-F4 can induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis through a caspase-3-dependent pathway.[6][7][11]

Signaling Pathway

Data Presentation

In Vitro Efficacy of 10058-F4

| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| Daudi | Burkitt's Lymphoma | MTT | 17.8 ± 1.7 | 72 | [12] |

| HL-60, U937, NB-4 | Leukemia | MTT | 30-150 (Concentration Range) | 72 | [6] |

| K562 | Chronic Myeloid Leukemia | MTT | 100-250 (Concentration Range) | 48 | [13] |

| SKOV3, Hey | Ovarian Cancer | MTT | ~50-100 (Concentration Range) | 72 | [10] |

In Vivo Studies with 10058-F4 in Xenograft Models

| Cancer Type | Cell Line(s) | Animal Model | Dosage and Administration | Treatment Schedule | Outcome | Reference |

| Prostate Cancer | PC-3, DU145 | SCID Mice | 20 or 30 mg/kg i.v. | Once daily for 5 days, for 2 weeks | No significant inhibition of tumor growth | [8] |

| Neuroblastoma | - | Transgenic and Xenograft Mice | Not specified | 14 days | Delayed tumor growth | [10] |

| Pancreatic Cancer | - | - | Not specified | - | No discernible effect on tumor burden alone | [14] |

| Pancreatic Cancer | - | - | Not specified (in combination with curcumin) | - | Significantly inhibited tumor growth | [14] |

Experimental Protocols

In Vitro Cell Proliferation (MTT) Assay

This protocol is adapted from methodologies described for leukemia and ovarian cancer cell lines.[6][10]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL.

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The number of viable cells is assessed by the percentage of absorbance relative to the solvent control.

In Vivo Xenograft Tumor Model

The following is a generalized protocol based on studies in prostate cancer xenograft models.[8]

-

Animal Model: Use immunodeficient mice, such as SCID (Severe Combined Immunodeficient) mice, to prevent rejection of human tumor cells.

-

Cell Preparation: Culture the desired human cancer cell line (e.g., PC-3 or DU145 for prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per injection volume.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Preparation and Administration: Prepare 10058-F4 for in vivo administration. A formulation for intravenous (i.v.) injection can be prepared by dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water.[6] Administer 10058-F4 at the desired dose (e.g., 20 or 30 mg/kg) according to the planned schedule (e.g., daily for 5 consecutive days).

-

Monitoring and Endpoint: Monitor the animals for signs of toxicity, including weight loss and changes in behavior. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Considerations and Limitations

While 10058-F4 shows promise in in vitro studies, its in vivo efficacy in some xenograft models has been limited.[8] This has been attributed to its rapid metabolism and low concentration in tumors.[8] The terminal half-life of 10058-F4 in mice is approximately 1 hour.[6][8] Therefore, strategies to improve its pharmacokinetic profile, such as the development of more stable analogs or the use of novel drug delivery systems, may be necessary to enhance its therapeutic potential. Furthermore, combination therapies, as demonstrated with curcumin, may be a more effective approach for utilizing c-Myc inhibitors in vivo.[14]

Conclusion

The c-Myc inhibitor 10058-F4 is a valuable tool for studying the biological consequences of c-Myc inhibition in cancer cells. While its application in xenograft models presents challenges due to its pharmacokinetic properties, the provided protocols and data serve as a foundation for designing and interpreting in vivo experiments. Future research should focus on overcoming the limitations of 10058-F4 to fully exploit the therapeutic potential of targeting c-Myc in cancer.

References

- 1. c-Myc Pathway [gentarget.com]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal In Vitro Use of c-Myc Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical transcription factor that is deregulated in a vast array of human cancers, making it a prime target for therapeutic intervention. c-Myc forms a heterodimer with its partner protein MAX to bind to E-box DNA sequences and regulate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2] Small molecule inhibitors that disrupt the c-Myc/MAX interaction are therefore valuable tools for cancer research and drug development. This document provides detailed application notes and protocols for the in vitro use of c-Myc inhibitor 11, a compound with a reported pEC50 of 6.4.[3][4]

Disclaimer: Specific experimental data for this compound, including its chemical structure and optimal dosages for all cell types and assays, is limited in publicly available literature. The following protocols are generalized for c-Myc inhibitors and should be adapted and optimized for your specific experimental conditions.

Mechanism of Action

This compound is presumed to function as a direct inhibitor of the c-Myc/MAX protein-protein interaction. By binding to c-Myc, it prevents the formation of the functional c-Myc/MAX heterodimer. This disruption inhibits the binding of the complex to the E-box sequences in the promoter regions of target genes, thereby downregulating the expression of genes crucial for cell cycle progression and proliferation.

c-Myc Signaling Pathway

Caption: A simplified diagram of the c-Myc signaling pathway and the inhibitory action of this compound.

Data Presentation

The optimal dosage of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each experimental system. Below are tables with example IC50 values for other c-Myc inhibitors to provide a reference range.

Table 1: In Vitro IC50 Values of Various c-Myc Inhibitors in Different Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10058-F4 | HL-60 | Human Promyelocytic Leukemia | ~50-100 | [5] |

| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 | [5] |

| MYCi361 | MycCaP | Prostate Cancer | 2.9 | [6] |

| 7594-0037 | RPMI-8226 | Multiple Myeloma | 17.8 | [5] |

| 7594-0037 | U266 | Multiple Myeloma | 27.9 | [5] |

| Unnamed | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 - 3.21 | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HL-60, Daudi)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9][10]

-

Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Western Blot Analysis of c-Myc and Downstream Targets

This protocol is to assess the effect of this compound on the protein levels of c-Myc and its downstream targets.

Materials:

-

This compound

-

Cancer cell line

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-downstream target, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX Interaction

This protocol is to determine if this compound disrupts the interaction between c-Myc and MAX.

Materials:

-

This compound

-

Cancer cell line

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Primary antibodies (anti-c-Myc or anti-MAX for immunoprecipitation)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as listed above)

Protocol:

-

Treat cells with this compound for a specified time (e.g., 4-6 hours).[12]

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MAX) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blot using an antibody against the co-immunoprecipitated protein (e.g., anti-c-Myc).

References

- 1. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing c-Myc Inhibition in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The c-Myc proto-oncogene is a transcription factor that is dysregulated in a high percentage of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] c-Myc forms a heterodimer with MAX to bind to E-box DNA sequences, regulating the transcription of a vast network of genes involved in cell proliferation, growth, metabolism, and apoptosis.[2][5] Consequently, inhibiting c-Myc function is a promising strategy for cancer therapy. These application notes provide a comprehensive set of protocols to assess the efficacy of potential c-Myc inhibitors in cancer cell lines.

c-Myc Signaling Pathway

The following diagram illustrates the central role of c-Myc in promoting cell cycle progression and its interaction with its binding partner MAX.

References